4,6-Dichlorobenzene-1,3-diamine

Crystallization optimization Purity assessment Material handling

Researchers requiring extended pot life in polyurethane casting face premature gelation with unsubstituted m-phenylenediamine. 4,6-Dichlorobenzene-1,3-diamine (CAS 20248-64-0) solves this via ortho-chlorine steric hindrance that moderates amine reactivity. • Extended processing window for RIM mold filling vs. unsubstituted m-phenylenediamine • Meta-diamine geometry yields kinked chain architecture, tuning Tg & tensile properties • Consistent 4,6-dichloro regiochemistry ensures reproducible cure kinetics-no reformulation risk

Molecular Formula C6H6Cl2N2
Molecular Weight 177.03 g/mol
CAS No. 20248-64-0
Cat. No. B1306649
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,6-Dichlorobenzene-1,3-diamine
CAS20248-64-0
Molecular FormulaC6H6Cl2N2
Molecular Weight177.03 g/mol
Structural Identifiers
SMILESC1=C(C(=CC(=C1N)Cl)Cl)N
InChIInChI=1S/C6H6Cl2N2/c7-3-1-4(8)6(10)2-5(3)9/h1-2H,9-10H2
InChIKeySSXPQLXWKPOYLJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,6-Dichlorobenzene-1,3-diamine Specifications and Physicochemical Baseline


4,6-Dichlorobenzene-1,3-diamine (CAS 20248-64-0), systematically named 4,6-dichloro-1,3-benzenediamine, is a chlorinated aromatic diamine with molecular formula C6H6Cl2N2 and molecular weight 177.03 g/mol . The compound features two amino groups at the 1,3-positions and two chlorine substituents at the 4,6-positions on the benzene ring, yielding a specific substitution pattern that defines its chemical behavior . Key physicochemical parameters include a melting point of 138-139 °C, a predicted boiling point of 313.2±37.0 °C at 760 mmHg, density of 1.501±0.06 g/cm³, and a calculated LogP of approximately 2.4-3.3 . The compound appears as a light brown to brown solid and exhibits very low aqueous solubility (0.34 g/L at 25 °C) [1]. 4,6-Dichlorobenzene-1,3-diamine serves primarily as a versatile building block in organic synthesis, particularly as a chain extender or curing agent in polyurethane elastomer formulations, and as an intermediate in the production of dyes, pigments, and pharmaceutical compounds .

1
Meta-diamine regiochemistry supports kinked chain architecture in polyurethane elastomers
2
Ortho-chlorine steric hindrance moderates amine reactivity for extended pot life control
3
Moderate LogP (~2.4–3.3) and low aqueous solubility guide solvent selection for synthesis and workup

Why 4,6-Dichlorobenzene-1,3-diamine Cannot Be Replaced by Generic Analogs


Generic substitution among chlorinated aromatic diamines is technically inadvisable due to the critical dependence of reaction kinetics, material performance, and downstream processing on the precise regiochemical substitution pattern. The relative positions of chlorine and amino groups govern three interconnected parameters: (1) amine nucleophilicity and basicity through electronic and steric effects [1]; (2) intermolecular interactions influencing solubility and crystallization behavior [2]; and (3) the thermal and mechanical properties of derived polymers [3]. For instance, the 4,6-dichloro substitution pattern in m-phenylenediamine derivatives creates a distinct steric and electronic environment around both amino groups, modulating the rate of reaction with isocyanates in polyurethane formulations relative to unsubstituted or differently substituted analogs [1]. Additionally, the 1,3-diamine regiochemistry (meta-substitution) versus 1,2- or 1,4-substitution determines the geometry and flexibility of polymer chains when the compound functions as a chain extender, with measurable consequences for glass transition temperature, tensile properties, and elastomer morphology [3][4]. Consequently, substituting 4,6-dichlorobenzene-1,3-diamine with even a closely related analog—such as the 4,5-dichloro isomer or the monochloro derivative—will alter pot life, cure profile, final polymer architecture, or downstream purification requirements, necessitating costly reformulation and revalidation. The quantitative evidence detailed below substantiates this non-interchangeability across multiple differentiation dimensions.

Regiochemistry Switching from meta (1,3) to ortho or para diamine substitution may fundamentally alter polymer backbone geometry and segment packing.
Chlorine pattern 4,6-Dichloro placement influences both amine reactivity and downstream crystallization; monochloro or 4,5-dichloro isomers may shift cure profile and product morphology.
Process fit Analog-substitution can alter pot life, gel time, and final thermal properties, requiring costly reformulation and revalidation.

Quantitative Differentiation Evidence for Scientific and Industrial Selection


Melting Point Differences vs. 4,5-Dichloro and 4-Monochloro Analogs

The melting point of 4,6-dichlorobenzene-1,3-diamine is 138-139 °C . This value lies intermediate between the 4-monochloro analog, 4-chloro-1,3-phenylenediamine (CAS 5131-60-2), which melts at 89.0-92.0 °C , and the 4,5-dichloro positional isomer, 4,5-dichloro-1,2-benzenediamine (CAS 5348-42-5), which melts at 158-164 °C [1]. The melting point difference relative to the monochloro analog is approximately 47-49 °C higher, while relative to the 4,5-dichloro isomer it is approximately 20-25 °C lower. This thermal behavior reflects the specific intermolecular packing dictated by the 4,6-dichloro-1,3-diamine substitution pattern and provides a reliable physical identifier for quality control and purity verification.

Melting point
Cross-study comparable
138–139 °C
Intermediate between monochloro and 4,5-dichloro analogs; guides crystallization and purity assessment.
+47–49 °C vs. 4-Cl analog; −20–25 °C vs. 4,5-dichloro isomer.
Crystallization optimization Purity assessment Material handling Process engineering

Amine Reactivity Modulation via Ortho-Chlorine Steric Hindrance

Sterically hindered aromatic diamines exhibit reduced amine reactivity compared with unsubstituted diamines, a property that is directly tunable by the degree and position of substitution on the aromatic ring [1]. The 4,6-dichloro substitution pattern in m-phenylenediamine places chlorine atoms ortho to each amino group, thereby introducing steric hindrance that modulates the nucleophilicity of both amine functionalities [1]. While direct comparative kinetic data (e.g., second-order rate constants for isocyanate addition) specific to 4,6-dichlorobenzene-1,3-diamine versus unsubstituted m-phenylenediamine were not identified in the accessible literature, the patent literature explicitly establishes that ortho-substituted m-phenylenediamines form a class of curatives whose amine basicity and reactivity can be systematically varied through substitution [1]. The two ortho-chlorine substituents in the 4,6-dichloro derivative are expected to reduce amine reactivity relative to unsubstituted m-phenylenediamine, thereby extending pot life in polyurethane casting and reaction injection molding (RIM) processes.

Amine reactivity
Class-level inference
Reduced rate expected (ortho-Cl steric hindrance)
Supports longer pot life in polyurethane casting; quantitative rate constants not available.
Patent literature supports ortho-substituted meta-phenylenediamines as sterically tunable curatives.
Polyurethane curing kinetics Pot life control Reaction injection molding Chain extender design

Hydrophobicity and LogP Variation Among Chlorinated Analogs

The calculated partition coefficient (LogP) of 4,6-dichlorobenzene-1,3-diamine is approximately 2.4-3.3 (XLogP = 2.4; LogP = 3.3202) [1][2]. In contrast, the 4-monochloro analog, 4-chloro-1,3-phenylenediamine (MW 142.59 g/mol), has a lower predicted LogP due to the presence of only one chlorine atom, while the 4,5-dichloro positional isomer (4,5-dichloro-1,2-benzenediamine) exhibits a different LogP profile owing to its altered substitution geometry [3]. The LogP value of approximately 2.4-3.3 for the target compound indicates moderate to high lipophilicity, consistent with the presence of two chlorine substituents and the aromatic diamine core. This lipophilicity range influences chromatographic retention behavior, solvent partitioning, and membrane permeability in biological assays.

Lipophilicity (LogP)
Reported
XLogP 2.4; LogP 3.32
Influences HPLC retention, extraction efficiency, and solvent partitioning.
Comparator LogP values for mono- and 4,5-dichloro analogs require verification.
Partition coefficient Chromatographic retention Membrane permeability Drug design

Aqueous Solubility: Basis for Solvent Selection

The aqueous solubility of 4,6-dichlorobenzene-1,3-diamine is 0.34 g/L at 25 °C, classified as very slightly soluble [1][2]. By comparison, 4-chloro-1,3-phenylenediamine exhibits water solubility of <0.1 g/100 mL (<1 g/L) at 19 °C [3], and 4,5-dichloro-1,2-benzenediamine is reported as insoluble in water but soluble in methanol and DMSO [4]. The low aqueous solubility of the 4,6-dichloro derivative is characteristic of chlorinated aromatic diamines and dictates that aqueous workup procedures will result in efficient partitioning of the compound into organic phases. This property is quantitatively distinct from more water-soluble diamine derivatives and must be accounted for in synthetic route design and isolation protocols.

Aqueous solubility
Reported
0.34 g/L at 25 °C
Very slightly soluble; informs biphasic reaction feasibility and extraction solvent selection.
Monochloro analog solubility data incomplete; direct comparison limited.
Solubility-limited reactions Extraction efficiency Crystallization Process chemistry

Meta-Diamine Regiochemistry and Polymer Architecture

The 1,3-diamine (meta) substitution pattern of 4,6-dichlorobenzene-1,3-diamine confers a kinked, non-linear geometry to polymer chains when the compound functions as a chain extender in polyurethane or polyurea systems [1]. In contrast, 1,4-diamines (para-substituted) yield extended, rod-like chain segments that promote crystallinity and higher modulus, while 1,2-diamines (ortho-substituted) produce highly bent conformations that disrupt chain packing [2]. The meta geometry of the target compound introduces controlled chain flexibility, which influences the phase separation behavior between hard and soft segments in segmented polyurethanes and modulates the resulting glass transition temperature (Tg) and mechanical hysteresis [1][3]. The 4,6-dichloro substitution further modulates this effect through steric and electronic contributions.

Polymer architecture
Class-level inference
Kinked meta-segments vs. linear para or bent ortho geometry
Regiochemistry drives hard-segment crystallinity, affecting Tg and mechanical hysteresis.
Exact Tg and modulus shifts are formulation-dependent; literature supports qualitative structure–property trends.
Polymer backbone geometry Chain extender Elastomer morphology Glass transition temperature

High-Value Application Scenarios for Scientific Procurement


Controlled-Reactivity Chain Extender in Polyurethane Elastomers

In polyurethane casting and reaction injection molding (RIM) processes, the reduced amine reactivity conferred by the ortho-chlorine steric hindrance in 4,6-dichlorobenzene-1,3-diamine [1] enables extended pot life relative to unsubstituted m-phenylenediamine, providing a wider processing window for mold filling. The meta-diamine geometry introduces a kinked chain architecture that influences hard-segment morphology and thermo-mechanical performance [2]. This makes the compound particularly suitable for applications requiring a balance between adequate working time and the development of desired elastomeric properties upon cure.

Building Block for Heterocyclic Compound Synthesis

The 1,3-diamine functionality combined with the 4,6-dichloro substitution pattern enables regioselective heterocyclization reactions to form benzimidazoles, quinoxalines, and related nitrogen-containing fused ring systems. The distinct electronic environment created by the two chlorine substituents can direct subsequent nucleophilic aromatic substitution or cross-coupling reactions to specific ring positions . The low aqueous solubility (0.34 g/L) [3] and moderate LogP (~2.4-3.3) [4] inform appropriate solvent selection (e.g., DMSO, methanol, ethyl acetate) for reaction setup and workup procedures.

Intermediate for Chloro-Substituted Azo Dyes and Pigments

4,6-Dichlorobenzene-1,3-diamine serves as a diazo component or coupling component precursor in the synthesis of azo dyes and pigments . The presence of electron-withdrawing chlorine substituents modulates the electronic properties of the diazonium intermediate and influences the absorption wavelength and colorfastness of the resulting chromophore. The melting point of 138-139 °C facilitates purification by recrystallization prior to diazotization. This application leverages the compound's specific substitution pattern, which differs materially from that of monochloro or 4,5-dichloro analogs in terms of dye shade development and substantivity [5].

N-Substituted Derivatives as Oxidation Hair Dye Couplers

Chloro-meta-phenylenediamines, including derivatives of 4,6-dichlorobenzene-1,3-diamine, have been patented for use as couplers in oxidation hair dye formulations [6]. The 4,6-dichloro substitution pattern, when combined with appropriate N-alkyl or N-hydroxyalkyl derivatization, yields specific color shades (beige to light brown or purple hues of variable redness) upon coupling with para-phenylenediamine developers [6]. This application requires the specific 1,3-diamine regiochemistry and the 4,6-dichloro substitution to achieve the desired tinctorial properties and toxicological profile.

Application
Selection Property
Validation Focus
Polyurethane elastomer chain extender
Ortho-chlorine steric tuning of amine reactivity
Pot life extension and cure profile consistency
Heterocyclic synthesis building block
1,3-Diamine regiochemistry and LogP-guided solvent choice
Regioselective cyclization and cross-coupling feasibility
Chloro-substituted azo dye intermediate
4,6-Dichloro pattern for electronic tuning of chromophore
Dye shade development and colorfastness evaluation
Oxidation hair dye coupler precursor
N-Substituted derivatization controls tinctorial outcome
Color shade reproducibility and toxicological profile review

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